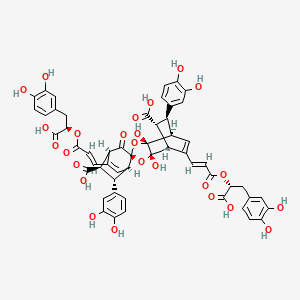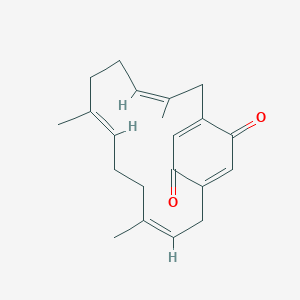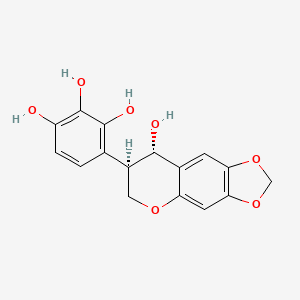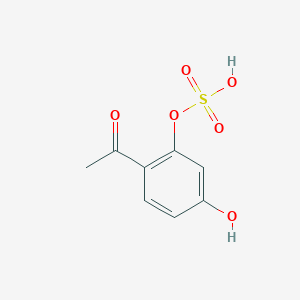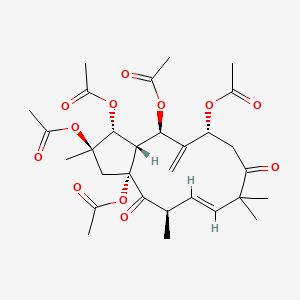![molecular formula C28H29N5O3 B1247340 4-cyano-N-(3-(4-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)piperazin-1-yl)propyl)-N-(pyridin-2-yl)benzamide hydrochloride CAS No. 434283-16-6](/img/structure/B1247340.png)
4-cyano-N-(3-(4-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)piperazin-1-yl)propyl)-N-(pyridin-2-yl)benzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lecozotan has been used in trials studying the treatment of Alzheimer Disease.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
- Synthesis of Related Compounds for Antihypertensive Agents : This compound is an important intermediate in the synthesis of Doxazosin, an antihypertensive drug, indicating its relevance in developing treatments for conditions like hypertension and benign prostate hyperplasia (Ramesh, Reddy, & Reddy, 2006).
- Antimicrobial Properties : Research demonstrates that derivatives of this compound show variable and modest activity against certain bacterial and fungal strains, highlighting its potential in antimicrobial applications (Patel, Agravat, & Shaikh, 2011).
Psychotropic and CNS Applications
- Potential Antipsychotic Agents : Studies show that heterocyclic analogues of this compound are being evaluated as potential antipsychotic agents. These analogues have shown promising results in binding to dopamine and serotonin receptors (Norman et al., 1996).
- Cognitive-Enhancing Properties : A novel antagonist of the 5-HT1A receptor, closely related to this compound, has been shown to enhance the stimulated release of neurotransmitters like glutamate and acetylcholine in the hippocampus, suggesting potential for treating cognitive dysfunction in disorders like Alzheimer's disease (Schechter et al., 2005).
Antineoplastic Properties
- Novel Antineoplastic Applications : Derivatives of this compound have been studied for their antineoplastic properties. For instance, flumatinib, which includes this compound in its structure, is being explored for the treatment of chronic myelogenous leukemia (Gong et al., 2010).
Propriétés
Numéro CAS |
434283-16-6 |
|---|---|
Nom du produit |
4-cyano-N-(3-(4-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)piperazin-1-yl)propyl)-N-(pyridin-2-yl)benzamide hydrochloride |
Formule moléculaire |
C28H29N5O3 |
Poids moléculaire |
483.6 g/mol |
Nom IUPAC |
4-cyano-N-[3-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]propyl]-N-pyridin-2-ylbenzamide;hydrochloride |
InChI |
InChI=1S/C28H29N5O3.ClH/c29-21-22-8-10-23(11-9-22)28(34)33(26-7-1-2-12-30-26)14-4-13-31-15-17-32(18-16-31)24-5-3-6-25-27(24)36-20-19-35-25;/h1-3,5-12H,4,13-20H2;1H |
Clé InChI |
NRPQELCNMADTOZ-OAQYLSRUSA-N |
SMILES isomérique |
C[C@H](CN(C1=CC=CC=N1)C(=O)C2=CC=C(C=C2)C#N)N3CCN(CC3)C4=C5C(=CC=C4)OCCO5 |
SMILES |
C1CN(CCN1CCCN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)C#N)C4=C5C(=CC=C4)OCCO5.Cl |
SMILES canonique |
CC(CN(C1=CC=CC=N1)C(=O)C2=CC=C(C=C2)C#N)N3CCN(CC3)C4=C5C(=CC=C4)OCCO5 |
Autres numéros CAS |
434283-16-6 |
Synonymes |
lecozotan |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(7S)-3-[(1E,3E,5E)-hepta-1,3,5-trien-1-yl]-7-methyl-6,8-dioxo-7,8-dihydro-6H-isochromen-7-yl (3S)-3-hydroxybutanoate](/img/structure/B1247257.png)


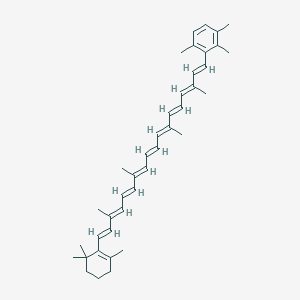

![N-(3-methylisothiazol-5-yl)-2-[1-(3-methylisoxazol-5-ylmethyl)-1H-indol-3-yl]-2-oxoacetamide](/img/structure/B1247265.png)
![Methyl 1-[3-[[2,6-dimethyl-5-(methylcarbamoyl)-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]amino]propyl]-4-phenylpiperidine-4-carboxylate](/img/structure/B1247268.png)

